Cas no 1329502-96-6 (Isopropyl Acetoacetate-d7)

Isopropyl Acetoacetate-d7 化学的及び物理的性質
名前と識別子
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- Isopropyl Acetoacetate-d7
- GVIIRWAJDFKJMJ-TXVPSQRDSA-N
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- インチ: 1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D
- InChIKey: GVIIRWAJDFKJMJ-TXVPSQRDSA-N
- ほほえんだ: C(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(=O)CC(=O)C
Isopropyl Acetoacetate-d7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I823727-1g |
Isopropyl Acetoacetate-d7 |
1329502-96-6 | 1g |
$ 242.00 | 2023-09-07 | ||
TRC | I823727-10g |
Isopropyl Acetoacetate-d7 |
1329502-96-6 | 10g |
$ 1877.00 | 2023-09-07 | ||
TRC | I823727-10000mg |
Isopropyl Acetoacetate-d7 |
1329502-96-6 | 10g |
$1877.00 | 2023-05-18 |
Isopropyl Acetoacetate-d7 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
Isopropyl Acetoacetate-d7に関する追加情報
Latest Research Insights on 1329502-96-6 and Isopropyl Acetoacetate-d7 in Chemical Biology and Pharmaceutical Applications
The compound with the CAS number 1329502-96-6 and its deuterated derivative, Isopropyl Acetoacetate-d7, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are pivotal in the synthesis of various bioactive molecules and serve as essential intermediates in drug discovery and development. This research brief aims to provide an up-to-date overview of the latest findings related to these compounds, focusing on their applications, mechanisms, and potential therapeutic benefits.
Recent studies have highlighted the role of 1329502-96-6 as a versatile building block in organic synthesis. Its unique chemical properties enable the formation of complex molecular architectures, which are crucial for the development of novel pharmaceuticals. For instance, researchers have utilized this compound in the synthesis of kinase inhibitors, which are promising candidates for cancer therapy. The deuterated form, Isopropyl Acetoacetate-d7, has been particularly valuable in metabolic studies, offering enhanced stability and improved detection in mass spectrometry analyses.
One of the groundbreaking studies published this year explored the use of Isopropyl Acetoacetate-d7 in tracing metabolic pathways. By incorporating deuterium atoms, researchers were able to monitor the compound's distribution and transformation within biological systems with unprecedented precision. This approach has provided new insights into drug metabolism and pharmacokinetics, paving the way for more efficient drug design and optimization. The study also demonstrated the compound's potential in reducing metabolic liabilities, a common challenge in drug development.
In addition to its metabolic applications, Isopropyl Acetoacetate-d7 has been employed in the synthesis of isotopically labeled compounds for nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds are indispensable tools for elucidating molecular structures and dynamics, further advancing our understanding of biological processes. The high isotopic purity and stability of Isopropyl Acetoacetate-d7 make it an ideal choice for such applications, as evidenced by several recent publications in leading chemistry journals.
Another area of interest is the potential therapeutic applications of derivatives of 1329502-96-6. Preliminary studies have shown that certain analogs exhibit potent anti-inflammatory and antimicrobial activities. These findings suggest that further exploration of this chemical space could yield new leads for treating a range of diseases. However, more extensive preclinical and clinical studies are needed to validate these observations and assess the safety and efficacy of these compounds.
In conclusion, the latest research on 1329502-96-6 and Isopropyl Acetoacetate-d7 underscores their importance in chemical biology and pharmaceutical sciences. From serving as key intermediates in drug synthesis to enabling advanced metabolic and structural studies, these compounds continue to drive innovation in the field. Future research should focus on expanding their applications, optimizing their synthetic routes, and exploring their therapeutic potential in greater detail. The insights gained from these studies will undoubtedly contribute to the development of next-generation pharmaceuticals and diagnostic tools.
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